molecular formula C23H17BrN4O3 B6483865 5-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]-1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-1,2-dihydropyridin-2-one CAS No. 1326871-71-9

5-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]-1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-1,2-dihydropyridin-2-one

Cat. No.: B6483865
CAS No.: 1326871-71-9
M. Wt: 477.3 g/mol
InChI Key: HDUPFWUFGNUAAV-UHFFFAOYSA-N
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Description

The compound 5-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]-1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-1,2-dihydropyridin-2-one features a 1,2,4-oxadiazole ring linked to a 3-bromophenyl group, a dihydropyridin-2-one core, and an N-substituted 2,3-dihydroindole moiety.

Properties

IUPAC Name

5-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]-1-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17BrN4O3/c24-18-6-3-5-16(12-18)22-25-23(31-26-22)17-8-9-20(29)27(13-17)14-21(30)28-11-10-15-4-1-2-7-19(15)28/h1-9,12-13H,10-11,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDUPFWUFGNUAAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)C(=O)CN3C=C(C=CC3=O)C4=NC(=NO4)C5=CC(=CC=C5)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17BrN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 5-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]-1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-1,2-dihydropyridin-2-one (referred to as Compound A ) is a heterocyclic derivative that has garnered attention for its potential biological activities. This article reviews the available literature on its biological properties, including anticancer, antiviral, and enzyme inhibition activities.

Chemical Structure and Properties

Compound A is characterized by a complex structure that includes an oxadiazole ring and a dihydropyridine moiety. Its molecular formula is C14H13BrN4O3C_{14}H_{13}BrN_4O_3 with a molecular weight of approximately 350.14 g/mol. The presence of the bromophenyl group and the indole derivative suggests potential interactions with various biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of Compound A. The indole fragment within the structure is known for its role in developing effective anticancer agents. For instance, derivatives containing indole have shown significant cytotoxicity against various cancer cell lines.

  • Case Study : A study conducted by Abdel-Gawad et al. demonstrated that indole derivatives fused with oxadiazole exhibited potent activity against human cancer cell lines, reducing cell viability significantly compared to control groups . Compound A's structure suggests it may similarly inhibit cancer cell proliferation.

Antiviral Activity

The antiviral properties of compounds containing oxadiazole rings are well-documented. Compounds similar to Compound A have been tested for their efficacy against viral infections such as HSV-1.

  • Research Findings : In a comparative study, several oxadiazole derivatives were synthesized and screened for antiviral activity. Compounds showed up to 91% inhibition of HSV-1 replication at concentrations around 50 μM . Given the structural similarities, Compound A may exhibit comparable antiviral effects.

Enzyme Inhibition

Compound A has also been evaluated for its ability to inhibit key enzymes involved in cancer progression and viral replication. Specifically, its interaction with GTPase KRas has been studied.

  • Binding Affinity : Data from BindingDB indicates that Compound A has a binding affinity with GTPase KRas, which is crucial for many signaling pathways in cancer cells . This suggests that Compound A could serve as a lead compound in the development of targeted therapies against KRas-driven cancers.

Data Summary

Activity Type Target/Cell Line IC50/EC50 Values Reference
AnticancerVarious Cancer Lines< 50 μM
AntiviralHSV-150 μM
Enzyme InhibitionGTPase KRasEC50: 30 µM

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Substituent Variations

The following compounds share key structural motifs with the target molecule:

Compound Name & Structure Core Heterocycles Substituents & Key Features Reference(s)
5-[3-(3-Bromophenyl)-1,2,4-oxadiazol-5-yl]-1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-dihydropyridin-2-one 1,2,4-Oxadiazole, dihydropyridinone 3-Bromophenyl, 2-(2,3-dihydroindol-1-yl)-2-oxoethyl N/A
5-[2-(3-Bromophenyl)-1,3-benzoxazol-5-yl]-N-(2-methylphenyl)-1,3,4-oxadiazol-2-amine (4j) 1,3,4-Oxadiazole, benzoxazole 3-Bromophenyl, 2-methylphenylamine
2-{5-[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl}-N-(3-fluoro-4-methoxyphenyl)acetamide 1,2,4-Oxadiazole, pyridinone 4-Bromophenyl, 3-fluoro-4-methoxyphenyl acetamide
4-[5-(5-Bromopyridin-3-yl)-1,2,4-oxadiazol-3-yl]phenol 1,2,4-Oxadiazole 5-Bromopyridin-3-yl, phenolic hydroxyl
Key Observations:
  • Oxadiazole Isomerism : The target compound and the analog from share the 1,2,4-oxadiazole core, while the compound in uses a 1,3,4-oxadiazole isomer, which alters electronic properties and hydrogen-bonding capacity.
  • Bromine Position : The 3-bromophenyl group in the target vs. 4-bromophenyl in and 5-bromopyridinyl in may influence steric and electronic interactions in binding pockets.
  • Heterocyclic Diversity: The dihydropyridinone and indole moieties in the target contrast with the benzoxazole in and pyridinone in , impacting solubility and target selectivity.

Critical Analysis of Structural Impact

  • Bromine Substitution : The 3-bromophenyl group in the target may enhance π-π stacking in hydrophobic pockets compared to 4-bromo analogs, as seen in .
  • Oxadiazole vs. Benzoxazole : The 1,2,4-oxadiazole in the target offers greater metabolic stability than the benzoxazole in , which is prone to oxidative degradation.
  • Indole vs. Pyridinone: The dihydroindole in the target could improve blood-brain barrier penetration relative to the pyridinone in , making it more suitable for CNS-targeted therapies.

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